REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][C:4]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:5](O)=[O:6].O=S(Cl)Cl.[CH3:24][NH:25][CH3:26].C([O-])([O-])=O.[Na+].[Na+].BrCCC(C1C=CC=CC=1)(C1C=CC=CC=1)C(Cl)=O>C(Cl)(Cl)Cl.O.C1(C)C=CC=CC=1>[Br-:1].[CH3:24][N+:25]([CH3:26])=[C:5]1[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:3][CH2:2][O:6]1 |f:3.4.5,10.11|
|
Name
|
|
Quantity
|
227 g
|
Type
|
reactant
|
Smiles
|
BrCCC(C(=O)O)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
33.8 g
|
Type
|
reactant
|
Smiles
|
BrCCC(C(=O)Cl)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for an additional 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was refluxed for 4 hrs
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude 4-bromo-2,2-diphenylbutyroyl chloride (227 g, 93%) was used without further purification
|
Type
|
TEMPERATURE
|
Details
|
while the temperature was maintained between 0 and 5° C
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from i-BuCOMc
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C[N+](=C1OCCC1(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |